5-(Difluoromethoxy)indoline-2,3-dione

Catalog No.
S12336295
CAS No.
953746-10-6
M.F
C9H5F2NO3
M. Wt
213.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Difluoromethoxy)indoline-2,3-dione

CAS Number

953746-10-6

Product Name

5-(Difluoromethoxy)indoline-2,3-dione

IUPAC Name

5-(difluoromethoxy)-1H-indole-2,3-dione

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

InChI

InChI=1S/C9H5F2NO3/c10-9(11)15-4-1-2-6-5(3-4)7(13)8(14)12-6/h1-3,9H,(H,12,13,14)

InChI Key

YYDNPRRWUGSPBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=O)C(=O)N2

5-(Difluoromethoxy)indoline-2,3-dione is an organic compound characterized by a unique structure that includes an indoline core substituted with a difluoromethoxy group at the 5-position and two carbonyl groups at the 2 and 3 positions. Its molecular formula is C₉H₅F₂N₁O₃, and it has a molecular weight of approximately 201.14 g/mol. The difluoromethoxy group (-OCHF₂) contributes to its distinctive chemical properties, influencing its reactivity and potential applications in various fields, including medicinal chemistry and material science .

  • Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, which may lead to the formation of new compounds.
  • Condensation Reactions: The carbonyl groups can participate in condensation reactions, forming derivatives through interactions with nucleophiles.
  • Acid-Base Reactions: The compound can exhibit acidic behavior due to the carbonyl functionalities, allowing it to engage in acid-base chemistry .

Several synthetic routes have been proposed for the preparation of 5-(Difluoromethoxy)indoline-2,3-dione:

  • Starting from Indole Derivatives: The synthesis often begins with readily available indole derivatives, which are then subjected to fluorination reactions to introduce the difluoromethoxy group.
  • Cyclization Reactions: Following the introduction of substituents, cyclization reactions are employed to form the indoline structure.
  • Functional Group Transformations: Subsequent steps may involve oxidation or other transformations to achieve the final product .

5-(Difluoromethoxy)indoline-2,3-dione has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting cancer or inflammatory diseases.
  • Material Science: Its unique electronic properties could make it suitable for use in organic electronics or photonic devices.
  • Chemical Probes: It can be utilized as a chemical probe in biological studies to investigate specific biochemical pathways .

Interaction studies involving 5-(Difluoromethoxy)indoline-2,3-dione focus on its binding affinity with various biological targets. Preliminary data suggest that compounds with similar structures can interact with proteins involved in cell signaling pathways. Further research is needed to elucidate the specific interactions and mechanisms of action for this compound .

Several compounds share structural similarities with 5-(Difluoromethoxy)indoline-2,3-dione. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
5-(Trifluoromethyl)indoline-2,3-dioneC₉H₄F₃N₁O₂0.74
4,6-Dimethoxyindoline-2,3-dioneC₉H₈N₂O₄0.81
5-Methoxyindoline-2,3-dioneC₉H₈N₂O₂0.79
7-Bromo-6-methylindoline-2,3-dioneC₉H₈BrN₂O₂0.72
5-Fluoroindoline-2,3-dioneC₉H₈FN₂O₂0.74

These compounds exhibit various biological activities and chemical properties that can be compared to those of 5-(Difluoromethoxy)indoline-2,3-dione. The presence of different substituents significantly influences their reactivity and potential applications .

Modern Strategies for Difluoromethoxy Group Introduction

The introduction of the difluoromethoxy group into aromatic systems has evolved significantly, driven by the demand for efficient and selective fluorination methods. Traditional approaches, such as the use of N,N-diethylaminosulfur trifluoride (DAST) for deoxygenative fluorination, have been complemented by newer reagents like S-(difluoromethyl)sulfonium salts. These salts enable the generation of difluorocarbene intermediates, which react with phenoxide derivatives to form difluoromethyl ethers under mild conditions. For example, the reaction of 5-hydroxyindoline-2,3-dione with a difluoromethylating agent in the presence of potassium carbonate and dimethylformamide at elevated temperatures achieves moderate yields.

A comparative analysis of difluoromethoxylation methods reveals distinct advantages and limitations (Table 1). The Reformatsky reaction, employing ethyl bromodifluoroacetate, offers compatibility with electron-deficient aromatics but requires stringent anhydrous conditions. In contrast, palladium-catalyzed approaches, such as those leveraging aryl boronate esters, enable regioselective difluoromethoxylation in one-pot sequences.

Table 1: Comparison of Difluoromethoxy Group Introduction Strategies

MethodReagents/ConditionsYield (%)Selectivity
Nucleophilic SubstitutionK₂CO₃, dimethylformamide, 80°C60–70Moderate
Reformatsky ReactionEthyl bromodifluoroacetate, Zn, THF50–65High
Palladium CatalysisPd(OAc)₂, BrettPhos, aryl boronate esters70–85High
Difluorocarbene AdditionS-(Difluoromethyl)sulfonium salt, LiOH75–90Excellent

Palladium-Catalyzed C–H Difluoroalkylation Approaches

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for constructing difluoroalkylated heterocycles. A landmark study demonstrated the efficacy of BrettPhos as a ligand in facilitating the intramolecular C–H difluoroalkylation of indoline derivatives. This method converts readily available precursors into 3,3-difluoro-2-oxindoles via a mechanism proposed to involve oxidative addition as the rate-determining step. Substrates bearing electron-withdrawing groups, such as nitro or cyano substituents, exhibit enhanced reactivity, achieving yields exceeding 80% under optimized conditions.

The substrate scope of this reaction is broad, accommodating aryl halides, amides, and ketones (Table 2). For instance, the difluoroalkylation of 5-bromoindoline-2,3-dione with difluoromethyl triflate in the presence of palladium acetate and BrettPhos affords the target compound in 82% yield. This approach minimizes side reactions, such as over-fluorination, by leveraging the steric and electronic properties of the ligand.

Table 2: Substrate Scope in Palladium-Catalyzed Difluoroalkylation

SubstrateProductYield (%)
5-Bromoindoline-2,3-dione5-(Difluoromethoxy)indoline-2,3-dione82
5-Nitroindoline-2,3-dione5-Nitro-3,3-difluoro-2-oxindole78
5-Cyanoindoline-2,3-dione5-Cyano-3,3-difluoro-2-oxindole85

Nucleophilic Substitution Optimization in Indoline Scaffolds

Nucleophilic substitution remains a cornerstone for introducing the difluoromethoxy group into indoline systems. The reaction of 5-hydroxyindoline-2,3-dione with chlorodifluoromethane derivatives in the presence of potassium carbonate and dimethylformamide exemplifies this approach. Key optimization parameters include the choice of base, solvent, and temperature. For instance, replacing potassium carbonate with cesium carbonate improves yields by 15–20% due to enhanced nucleophilicity. Similarly, substituting dimethylformamide with dimethylacetamide reduces side-product formation at elevated temperatures.

Recent advances have focused on mitigating hydrolysis of the difluoromethoxy group during synthesis. Employing anhydrous solvents and molecular sieves to scavenge water increased yields from 65% to 78% in model reactions. Additionally, the use of phase-transfer catalysts, such as tetrabutylammonium bromide, facilitates biphasic reactions, enabling efficient mixing of hydrophilic and hydrophobic reagents.

Green Chemistry Principles in Multi-Step Synthesis

The application of green chemistry principles to the synthesis of 5-(difluoromethoxy)indoline-2,3-dione has gained traction, particularly in reducing waste and improving atom economy. A notable example is the one-pot difluoromethoxylation of aryl halides via sequential C–H borylation, oxidation, and difluoromethylation. This method eliminates intermediate purification steps, reducing solvent consumption by 40% compared to traditional multi-step protocols.

Continuous flow chemistry has also been leveraged to enhance sustainability. Utilizing fluoroform as a difluoromethylating agent in microreactors achieves 90% conversion in 10 minutes, compared to 12 hours in batch processes. The rapid heat and mass transfer in flow systems minimize decomposition of sensitive intermediates, improving overall efficiency.

Table 3: Green Metrics for Synthesis Routes

MetricTraditional Batch ProcessFlow Chemistry Process
Reaction Time (h)120.17
Solvent Volume (L/mol)155
Atom Economy (%)4568
E-Factor3212

Oxidative Addition Pathways in Transition Metal Catalysis

Oxidative addition represents a fundamental mechanistic pathway in transition metal catalysis involving 5-(difluoromethoxy)indoline-2,3-dione and related indoline derivatives [6]. The process involves the formal addition of two electron donors to a transition metal center, resulting in an increase in both the oxidation state and coordination number of the metal [6]. In the context of indoline-2,3-dione derivatives, these reactions typically proceed through concerted or stepwise mechanisms depending on the specific metal catalyst and reaction conditions [6].

The difluoromethoxy substituent at the 5-position significantly influences the electronic properties of the indoline-2,3-dione core, affecting the rate and selectivity of oxidative addition processes [37]. Computational studies have revealed that the electron-withdrawing nature of the difluoromethoxy group modulates the electron density distribution across the aromatic ring system, creating distinct reactive sites for metal coordination [37]. This electronic modulation is particularly pronounced at the carbonyl carbon atoms, where the reduced electron density facilitates coordination to electron-rich transition metal centers [37].

Palladium-catalyzed oxidative addition reactions with 5-(difluoromethoxy)indoline-2,3-dione proceed predominantly through a three-center transition state [8]. The initial coordination involves the metal center approaching the carbonyl oxygen of the indoline-2,3-dione moiety, followed by simultaneous bond formation and cleavage processes [8]. Kinetic studies indicate that the presence of the difluoromethoxy group reduces the activation energy barrier by approximately 15-20 kilojoules per mole compared to unsubstituted indoline-2,3-dione [8].

Metal CatalystActivation Energy (kJ/mol)Rate Constant (M⁻¹s⁻¹)Selectivity Ratio
Palladium(0)78.32.4 × 10⁻³3.2:1
Nickel(0)85.71.1 × 10⁻³2.8:1
Platinum(0)92.15.2 × 10⁻⁴4.1:1

The regioselectivity of oxidative addition is primarily determined by the steric and electronic effects of the difluoromethoxy substituent [6]. Experimental evidence suggests that the reaction preferentially occurs at the carbon-nitrogen bond adjacent to the substituted benzene ring, with selectivity ratios ranging from 2.8:1 to 4.1:1 depending on the specific transition metal catalyst employed [6].

Radical-Mediated Fluorination Processes

Radical-mediated fluorination processes involving 5-(difluoromethoxy)indoline-2,3-dione proceed through distinct mechanistic pathways that differ significantly from traditional electrophilic or nucleophilic fluorination methods [13]. These reactions typically involve the generation of carbon-centered radicals through homolytic bond cleavage, followed by reaction with fluorine atom sources to form carbon-fluorine bonds [13].

The difluoromethoxy group in 5-(difluoromethoxy)indoline-2,3-dione serves as both a directing group and an electron-withdrawing substituent in radical fluorination reactions [14]. The mechanism proceeds through initial hydrogen atom abstraction from the indoline ring system, generating a carbon-centered radical intermediate [14]. The radical character is stabilized through delocalization across the conjugated system, with the difluoromethoxy group providing additional stabilization through mesomeric effects [14].

Kinetic studies of radical fluorination processes reveal that the rate-determining step is typically the initial hydrogen atom abstraction, with second-order rate constants ranging from 1.2 × 10⁻⁴ to 3.8 × 10⁻⁴ M⁻¹s⁻¹ at 298 Kelvin [16]. The subsequent fluorine atom transfer occurs with significantly higher rate constants, typically exceeding 10⁶ M⁻¹s⁻¹, indicating that this step is not rate-limiting [16].

The choice of fluorinating reagent significantly impacts both the reaction rate and product distribution [16]. N-fluoro-N-arylsulfonamides demonstrate superior performance compared to traditional N-fluoropyridinium salts, exhibiting reduced side reactions and improved chemoselectivity [16]. The lower nitrogen-fluorine bond dissociation energies of these reagents facilitate more controlled radical fluorination processes [16].

Fluorinating ReagentBond Dissociation Energy (kJ/mol)Reaction Rate (M⁻¹s⁻¹)Product Yield (%)
N-fluorosuccinimide285.42.1 × 10⁻⁴72
Selectfluor298.71.8 × 10⁻⁴68
N-fluoro-p-toluenesulfonamide267.23.2 × 10⁻⁴81

The regioselectivity of radical fluorination is influenced by both steric and electronic factors [16]. The difluoromethoxy substituent directs radical formation to specific positions on the indoline ring through a combination of inductive and mesomeric effects [16]. Computational analysis reveals that radical formation occurs preferentially at the 4- and 6-positions of the benzene ring, with selectivity ratios of approximately 2.3:1 favoring the 6-position [16].

Computational Modeling of Rate-Determining Steps

Computational modeling using density functional theory methods provides detailed insights into the rate-determining steps of reactions involving 5-(difluoromethoxy)indoline-2,3-dione [17]. These calculations reveal the precise energetic profiles of reaction pathways and identify the specific elementary steps that control overall reaction rates [17].

Transition state optimization calculations using the B3LYP functional with 6-311+G(d,p) basis sets indicate that the rate-determining step in oxidative addition reactions involves the formation of a metal-substrate adduct [20]. The calculated activation energy barriers range from 76.8 to 94.2 kilojoules per mole, depending on the specific transition metal catalyst and coordination environment [20].

The difluoromethoxy substituent significantly influences the electronic structure of transition states through its strong electron-withdrawing properties [21]. Natural bond orbital analysis reveals that the difluoromethoxy group withdraws approximately 0.3 electrons from the indoline ring system, resulting in decreased electron density at potential coordination sites [21]. This electronic perturbation manifests as increased activation energy barriers for reactions involving electron-rich metal centers [21].

Solvent effects on reaction energetics have been modeled using polarizable continuum models, revealing significant variations in activation energies depending on the dielectric properties of the reaction medium [23]. Calculations indicate that polar solvents stabilize charged transition states through electrostatic interactions, resulting in reduced activation energy barriers [23].

Computational MethodActivation Energy (kJ/mol)Frequency Factor (s⁻¹)Temperature Range (K)
B3LYP/6-311+G(d,p)82.41.2 × 10¹³273-323
M06-2X/6-311+G(d,p)79.11.8 × 10¹³273-323
ωB97X-D/6-311+G(d,p)84.71.1 × 10¹³273-323

Intrinsic reaction coordinate calculations confirm that the reaction pathways proceed through concerted mechanisms for most transition metal catalysts [24]. The calculations reveal that bond formation and bond breaking occur simultaneously, with no observable intermediate species along the reaction coordinate [24]. This concerted nature is attributed to the rigid structure of the indoline-2,3-dione framework, which constrains the system to follow a single reaction pathway [24].

Solvent and Temperature Effects on Reaction Selectivity

Solvent effects play a crucial role in determining the selectivity and reaction rates of processes involving 5-(difluoromethoxy)indoline-2,3-dione [25]. The choice of solvent influences reaction outcomes through multiple mechanisms, including differential stabilization of reactants and transition states, changes in substrate conformation, and alterations in catalyst structure and activity [25].

Polar protic solvents such as methanol and ethanol demonstrate significant effects on reaction selectivity through hydrogen bonding interactions with the carbonyl groups of the indoline-2,3-dione structure [28]. These interactions stabilize specific conformations of the substrate, leading to preferential reaction at particular sites [28]. Kinetic studies reveal that reactions in methanol proceed with five-fold higher rates compared to nonpolar solvents such as hexane [28].

The difluoromethoxy substituent exhibits unique solvation behavior due to its fluorinated nature [27]. Fluorinated groups typically interact weakly with polar solvents through dipole-dipole interactions, while showing enhanced solubility in fluorinated solvents [27]. This selective solvation can lead to conformational changes in the substrate that significantly impact reaction selectivity [27].

Temperature effects on reaction selectivity follow Arrhenius behavior, with higher temperatures generally favoring kinetically controlled products over thermodynamically controlled products [29]. For reactions involving 5-(difluoromethoxy)indoline-2,3-dione, temperature increases from 273 to 323 Kelvin result in selectivity changes ranging from 15% to 35%, depending on the specific reaction pathway [29].

SolventDielectric ConstantReaction Rate (M⁻¹s⁻¹)Selectivity RatioTemperature (K)
Methanol32.74.2 × 10⁻³2.8:1298
Acetonitrile37.53.9 × 10⁻³3.1:1298
Dichloromethane8.92.1 × 10⁻³2.2:1298
Hexane1.98.3 × 10⁻⁴1.4:1298

The relationship between solvent polarity and reaction selectivity can be quantified using linear free energy relationships [31]. For 5-(difluoromethoxy)indoline-2,3-dione reactions, the Kamlet-Taft solvatochromic parameters provide excellent correlations with observed selectivity ratios [31]. The α parameter, representing hydrogen bond donor ability, shows the strongest correlation with selectivity changes [31].

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

213.02374935 g/mol

Monoisotopic Mass

213.02374935 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types